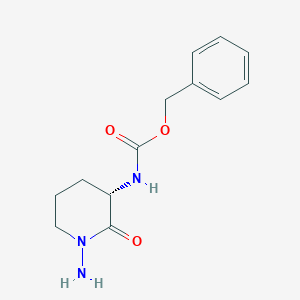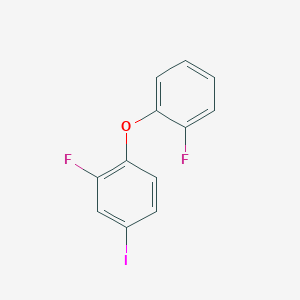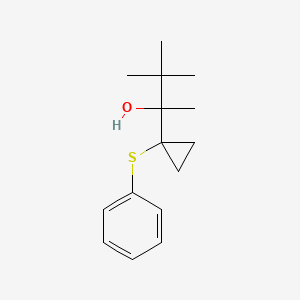
3,3-Dimethyl-2-(1-(phenylthio)cyclopropyl)butan-2-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Dimethyl-2-(1-(phenylthio)cyclopropyl)butan-2-OL is an organic compound that belongs to the class of alcohols It features a cyclopropyl group attached to a butanol backbone, with a phenylthio substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-2-(1-(phenylthio)cyclopropyl)butan-2-OL typically involves the reaction of cyclopropyl derivatives with phenylthio reagents under controlled conditions. One common method involves the use of cyclopropylcarbinol and phenylthiol in the presence of a base such as sodium hydride. The reaction is carried out in an inert atmosphere to prevent oxidation and is typically performed at low temperatures to ensure high yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient catalytic processes to enhance yield and reduce costs. Catalysts such as palladium or nickel complexes can be employed to facilitate the coupling reactions. The use of continuous flow reactors can also improve the scalability and efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3,3-Dimethyl-2-(1-(phenylthio)cyclopropyl)butan-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to form alkanes or alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The phenylthio group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide, potassium tert-butoxide in tetrahydrofuran.
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Alkanes, secondary alcohols.
Substitution: Various substituted cyclopropyl derivatives.
Aplicaciones Científicas De Investigación
3,3-Dimethyl-2-(1-(phenylthio)cyclopropyl)butan-2-OL has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3,3-Dimethyl-2-(1-(phenylthio)cyclopropyl)butan-2-OL involves its interaction with specific molecular targets and pathways. The phenylthio group can interact with enzymes and receptors, modulating their activity. The cyclopropyl group can also influence the compound’s binding affinity and specificity. These interactions can lead to various biological effects, including inhibition of microbial growth or modulation of cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
3,3-Dimethyl-2-butanol: A structurally similar compound with a butanol backbone but lacking the phenylthio and cyclopropyl groups.
2-(Phenylthio)ethanol: Contains a phenylthio group but lacks the cyclopropyl and dimethyl substituents.
Cyclopropylmethanol: Features a cyclopropyl group but lacks the phenylthio and dimethyl substituents.
Uniqueness
3,3-Dimethyl-2-(1-(phenylthio)cyclopropyl)butan-2-OL is unique due to the combination of its cyclopropyl, phenylthio, and dimethyl groups. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above. The presence of the phenylthio group, in particular, enhances its potential for biological activity and makes it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C15H22OS |
|---|---|
Peso molecular |
250.4 g/mol |
Nombre IUPAC |
3,3-dimethyl-2-(1-phenylsulfanylcyclopropyl)butan-2-ol |
InChI |
InChI=1S/C15H22OS/c1-13(2,3)14(4,16)15(10-11-15)17-12-8-6-5-7-9-12/h5-9,16H,10-11H2,1-4H3 |
Clave InChI |
WICLJFACNSLJFK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(C)(C1(CC1)SC2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 7-chloro-5-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B13092021.png)
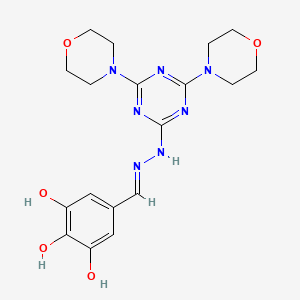
![7-Bromo-2-methyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13092027.png)

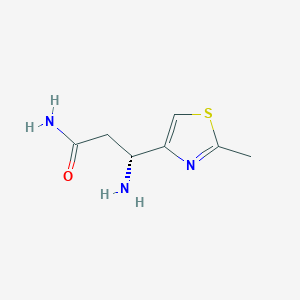
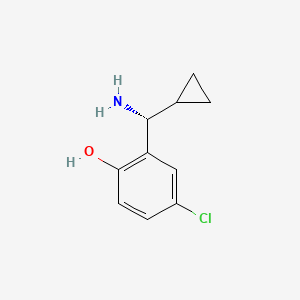
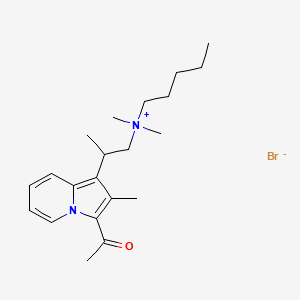
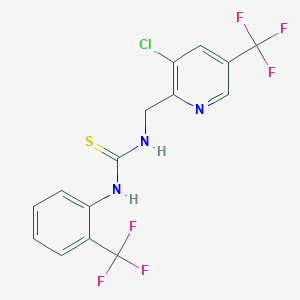
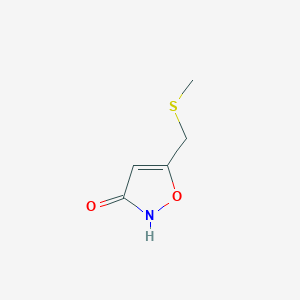
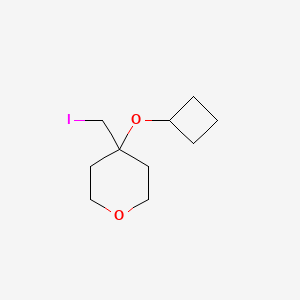
![1-[(5-Chloro-1-methyl-1H-imidazol-2-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13092079.png)

